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molecular formula C12H16O3 B2563737 3-(4-Isopropoxyphenyl)propanoic acid CAS No. 79669-11-7

3-(4-Isopropoxyphenyl)propanoic acid

Cat. No. B2563737
M. Wt: 208.257
InChI Key: YMSXOGLLGCFBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166588B2

Procedure details

2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester (23.6 g, 84.2 mmol) is stirred into 2N potassium hydroxide solution (15 ml)/ethanol (25 ml) for 18 hours at boiling temperature.
Name
2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH:4]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1)C(OC)=O.[OH-].[K+]>C(O)C>[CH3:19][CH:17]([O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][CH2:4][C:3]([OH:20])=[O:2])=[CH:11][CH:12]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
2-[[4-(1-Methylethoxy)phenyl]methyl]-propanedioic acid dimethyl ester
Quantity
23.6 g
Type
reactant
Smiles
COC(C(C(=O)OC)CC1=CC=C(C=C1)OC(C)C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)OC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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